molecular formula C8H7ClFNO2 B2582222 Methyl 4-amino-2-chloro-6-fluorobenzoate CAS No. 1365993-10-7

Methyl 4-amino-2-chloro-6-fluorobenzoate

Cat. No.: B2582222
CAS No.: 1365993-10-7
M. Wt: 203.6
InChI Key: ZONCHFWDDLYREM-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-6-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-chloro-6-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-chloro-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Another method involves the direct fluorination of methyl 4-amino-2-chlorobenzoate using a fluorinating agent like Selectfluor. This reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Electrophilic Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base (e.g., pyridine) are typical.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Electrophilic Substitution: Formation of acylated or sulfonated derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Methyl 4-amino-2-chloro-6-fluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo nucleophilic and electrophilic substitutions also allows it to act as a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-2-chlorobenzoate: Lacks the fluoro substituent, resulting in different reactivity and biological activity.

    Methyl 4-amino-2-fluorobenzoate: Lacks the chloro substituent, affecting its chemical properties and applications.

    Methyl 4-chloro-2-fluorobenzoate: Lacks the amino group, leading to different interaction profiles with biological targets.

Uniqueness

Methyl 4-amino-2-chloro-6-fluorobenzoate is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-amino-2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONCHFWDDLYREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365993-10-7
Record name methyl 4-amino-2-chloro-6-fluorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of methyl 4-(tert-butoxycarbonylamino)-2-chloro-6-fluoro-benzoate (6.53 g, 21.5 mmol) in dichloromethane (40 mL) was added TFA (9.94 mL). The mixture was stirred at room temperature for 4 hours. The mixture was then concentrated. Water (30 mL) was added to the residue, and pH was adjusted 10 with 25% NaOH. The resulting suspension was extracted with EtOAc (3×). The combined organics were dried (Na2SO4), filtered and concentrated to give the title compound (4.41 g, quantitative yield) as an off-white solid. 1H NMR (400 MHz, CD2Cl2) δ 6.54 (s, 1H), 6.34 (dd, J=11.6, 2.1 Hz, 1H), 4.19 (s, 2H), 3.90 (s, 3H). LCMS (ESI) m/z 204.0 [M+H+].
Name
methyl 4-(tert-butoxycarbonylamino)-2-chloro-6-fluoro-benzoate
Quantity
6.53 g
Type
reactant
Reaction Step One
Name
Quantity
9.94 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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